4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
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Overview
Description
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable molecule for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-2-bromopyridine with suitable reagents to form the pyrrolo[3,2-c]pyridine core . The reaction conditions often involve the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as halogenation, cyclization, and functional group modifications to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the binding pockets of various proteins, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine-pyrrole fused ring system but differ in the position of the nitrogen atoms and substituents.
Pyrrolo[3,4-c]pyridine derivatives: These compounds have a different arrangement of the pyridine and pyrrole rings, leading to distinct chemical and biological properties.
Uniqueness: 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the position of the carboxylic acid group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8-6(9(12)13)4-11-7(8)2-3-10-5/h2-4,11H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCLXULQDPMSPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646752 |
Source
|
Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-75-5 |
Source
|
Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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